Methicillin Acyl-Serine is a synthetic compound derived from the antibiotic Methicillin, which is used primarily in the treatment of infections caused by certain strains of bacteria, particularly Staphylococcus aureus. This compound is classified as a β-lactam antibiotic, specifically designed to resist degradation by β-lactamase enzymes produced by resistant bacterial strains. Methicillin Acyl-Serine plays a crucial role in inhibiting bacterial cell wall synthesis, making it an important agent in combating antibiotic-resistant infections.
Methicillin Acyl-Serine is synthesized from Methicillin, which was originally developed to overcome the limitations of penicillin against penicillin-resistant bacteria. It belongs to the class of β-lactam antibiotics, characterized by their β-lactam ring structure that is essential for their antibacterial activity. The classification of Methicillin Acyl-Serine can be summarized as follows:
The synthesis of Methicillin Acyl-Serine involves several key steps:
The molecular structure of Methicillin Acyl-Serine can be represented by its InChI and SMILES notations:
InChI=1S/C20H27N3O9S/c1-20(2)14(18(27)28)23-16(33-20)13(19(29)32-8-9(21)17(25)26)22-15(24)12-10(30-3)6-5-7-11(12)31-4/h5-7,9,13-14,16,23H,8,21H2,1-4H3,(H,22,24)(H,25,26)(H,27,28)/p-2/t9-,13-,14-,16+/m0/s1
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C
The structure features a β-lactam ring fused with a serine moiety, which is critical for its mechanism of action against bacterial cell walls.
Methicillin Acyl-Serine participates in various chemical reactions that are significant for its functionality:
The hydrolysis results in inactive metabolites due to the breakdown of the β-lactam ring, while acyl-enzyme complexes formed with penicillin-binding proteins lead to inhibition of bacterial growth.
Methicillin Acyl-Serine exerts its antibacterial effects primarily through its interaction with penicillin-binding proteins. The mechanism involves:
Methicillin Acyl-Serine exhibits specific physical properties that are typical for β-lactam antibiotics:
Key chemical properties include:
The stability of Methicillin Acyl-Serine is influenced by pH and temperature conditions during storage and use.
Methicillin Acyl-Serine has significant scientific applications:
The formation of Methicillin Acyl-Serine adducts represents a critical biochemical event in the mechanism of β-lactam antibiotics. This process is initiated through nucleophilic attack by the active-site serine residue within penicillin-binding proteins (PBPs) on the carbonyl carbon of the β-lactam ring. The reaction proceeds via a tetrahedral transition state, culminating in acyl-enzyme complex formation. Kinetic analyses reveal that methicillin acylation occurs at a significantly reduced rate (k~2~ = 0.012 ± 0.002 s⁻¹) compared to penicillin G (k~2~ = 220 ± 30 s⁻¹), explaining its diminished efficacy against resistant strains [2] [7].
The accessibility of the active site governs acylation efficiency. Molecular dynamics simulations demonstrate that steric occlusion in methicillin-resistant Staphylococcus aureus (MRSA) PBP2a prevents optimal positioning of methicillin's ortho-dimethoxyphenyl group near the catalytic serine (Ser403). This spatial constraint reduces acylation rates by >100-fold compared to susceptible PBPs [2] [9]. The reaction mechanism adheres to a three-step process: 1) Reversible Michaelis complex (EI) formation (K~d~ = 600–1600 μM for methicillin)2) Irreversible acylation (E-I) via Ser403 nucleophilic attack3) Slow deacylation (t~1/2~ = 26–77 hours) [2]
Table 1: Kinetic Parameters of β-Lactam Acylation in Penicillin-Binding Protein 2a
Antibiotic | Acylation Rate (k~2~, s⁻¹) | Dissociation Constant (K~d~, μM) | Deacylation Half-life (t~1/2~) |
---|---|---|---|
Methicillin | 0.012 ± 0.002 | 950 ± 150 | 32 hours |
Penicillin G | 220 ± 30 | 15 ± 3 | 40 minutes |
Ceftaroline | 0.85 ± 0.10 | 28 ± 5 | 64 hours |
Data compiled from crystallographic and enzymatic studies [2] [7].
Penicillin-binding protein 2a (PBP2a) represents the molecular foundation of methicillin resistance in Staphylococcus aureus. This 78-kDa transmembrane protein features a penicillin-binding domain (residues 327–668) containing the conserved SXXK motif (Ser403-Val404-Lys405) essential for catalytic activity. Unlike susceptible PBPs, PBP2a maintains transpeptidase function even when saturated with β-lactams, enabling peptidoglycan cross-linking during antibiotic challenge [2].
The resistance mechanism involves allosteric regulation of the active site. In the apo state, PBP2a adopts a closed conformation where a β3-β4 loop (residues 425–440) sterically blocks the active site groove. This conformation prevents methicillin access but paradoxically also inhibits physiological substrate binding. Activation occurs through allosteric triggering at a distal site located 60 Å from the catalytic center. Ceftaroline, a β-lactam effective against MRSA, binds this allosteric domain, inducing conformational changes that open the active site while simultaneously enhancing methicillin affinity [2] [9].
Table 2: Structural Features of Penicillin-Binding Protein 2a Domains
Domain | Residues | Function | Conformational State |
---|---|---|---|
Transmembrane Anchor | 1–23 | Membrane insertion | α-helical |
Non-penicillin-binding | 27–326 | Allosteric regulation | β-sheet rich |
Transpeptidase Catalytic | 327–668 | Acyl-serine adduct formation | α/β hydrolase fold |
β3-β4 Loop | 425–440 | Active site gating | Dynamic hinge region |
Structural organization based on X-ray crystallography (PDB ID 1VQQ) [2].
Mutational analyses reveal that substitutions near the allosteric site (e.g., Glu239Lys, Asn104Lys) increase methicillin minimum inhibitory concentration (MIC) 8–16-fold by stabilizing the closed conformation. Conversely, acidic pH (5.2–6.0) restores methicillin susceptibility through protonation of Glu246, which disrupts the hydrogen-bonding network maintaining the closed state [9]. These findings demonstrate that PBP2a exists in a dynamic equilibrium between inactive and active conformations, with methicillin acylation occurring exclusively in the latter state.
Staphylococci exhibit species-specific variations in acyltransferase capabilities that influence antibiotic resistance profiles. The peptidoglycan O-acetyltransferase (OatA) represents a conserved virulence factor in pathogenic species. This integral membrane protein catalyzes O-acetylation at the C-6 hydroxyl of N-acetylmuramic acid, generating 2,6-N,O-diacetylmuramic acid. High-performance liquid chromatography analyses confirm OatA activity in Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus lugdunensis, and Staphylococcus haemolyticus, correlating with lysozyme resistance [3] [8].
Transformative studies demonstrate that oatA gene transfer from Staphylococcus aureus to nonpathogenic Staphylococcus carnosus confers lysozyme resistance (inhibition zone reduction from 12.3 ± 0.5 mm to 1.2 ± 0.3 mm). Conversely, oatA deletion in Staphylococcus aureus increases lysozyme susceptibility 15-fold [8]. Pathogenic species uniformly exhibit >95% peptidoglycan O-acetylation, whereas commensals (Staphylococcus gallinarum, Staphylococcus xylosus) show <5% modification [3].
The virginiamycin acetyltransferase (Vat) represents another resistance-related acyltransferase. This cytoplasmic enzyme acetylates streptogramin A antibiotics at specific hydroxyl groups. Genomic analyses confirm vat presence in livestock-associated Staphylococcus aureus strains but absence in human-adapted Staphylococcus epidermidis. The enzyme demonstrates strict regioselectivity, acetylating the 4-oxopiperidine carboxyl group of streptogramin A via an acetyl-CoA-dependent mechanism [5].
Table 3: Distribution of Acyltransferases in Staphylococcal Species
Species | OatA Activity | Peptidoglycan O-Acetylation (%) | Vat Presence | Clinical Relevance |
---|---|---|---|---|
Staphylococcus aureus | ++++ | 98.2 ± 1.1 | Variable | High pathogenicity |
Staphylococcus epidermidis | +++ | 96.4 ± 2.3 | Absent | Medical device infections |
Staphylococcus lugdunensis | ++ | 94.7 ± 3.5 | Absent | Aggressive endocarditis |
Staphylococcus haemolyticus | + | 92.8 ± 4.1 | Absent | Multidrug resistance |
Staphylococcus carnosus | - | 0.5 ± 0.2 | Absent | Food fermentation |
Staphylococcus xylosus | - | 1.2 ± 0.8 | Absent | Animal commensal |
Data from comparative genomic and biochemical studies [3] [5] [8].
Enzymatic characterization reveals that OatA operates via a ping-pong mechanism, first forming an acetyl-cysteine intermediate before transferring the acetyl group to peptidoglycan. This distinguishes it from Vat, which directly transfers acetyl groups from CoA to antibiotics. The species-specific distribution of these acyltransferases reflects adaptation to ecological niches: OatA is conserved in pathogens facing host lysozyme pressure, while Vat emerges in agricultural settings with streptogramin use [5] [8]. These comparative biochemical profiles inform the evolutionary trajectories of staphylococcal resistance mechanisms.
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